2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a benzenesulfonamide moiety. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of functional materials, such as polymers and advanced composites.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems .
Comparison with Similar Compounds
- 2-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
- N-(3,4-Dimethylphenyl) 2-bromobenzamide
Comparison:
- Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s reactivity and physical properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide more suitable for certain applications, such as specific types of organic synthesis or biological studies .
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGXHKMNXFILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429120 |
Source
|
Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-37-7 |
Source
|
Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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